molecular formula C6H10O3 B1221864 4-Methyl-3-oxopentanoic acid CAS No. 5650-76-0

4-Methyl-3-oxopentanoic acid

Cat. No.: B1221864
CAS No.: 5650-76-0
M. Wt: 130.14 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopentanoic acid, also known as β-Ketoisocaproic acid, is a branched-chain keto acid with the molecular formula C6H10O3. It is an intermediate in the metabolism of leucine, an essential amino acid. This compound plays a significant role in various biochemical pathways and is involved in the synthesis of other important molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-3-hydroxypentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through the fermentation of leucine by specific strains of bacteria. The fermentation process involves the conversion of leucine to this compound via a series of enzymatic reactions. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce 4-methyl-3-oxopentanoate.

    Reduction: Reduction of the keto group can yield 4-methyl-3-hydroxypentanoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

4-Methyl-3-oxopentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxopentanoic acid involves its role as an intermediate in the leucine metabolic pathway. It is converted to β-ketoisocaproyl-CoA, which then undergoes further enzymatic reactions to produce acetyl-CoA and acetoacetate. These products are essential for energy production and biosynthesis of various biomolecules. The compound’s effects are mediated through its interactions with specific enzymes and metabolic pathways .

Comparison with Similar Compounds

4-Methyl-3-oxopentanoic acid is similar to other keto acids such as:

    Levulinic acid (4-oxopentanoic acid): Both are keto acids, but levulinic acid lacks the methyl group at the fourth position.

    3-Methyl-4-oxopentanoic acid: This compound has a similar structure but differs in the position of the methyl group.

    4-Methyl-2-oxopentanoic acid: Another keto acid with a different position of the oxo group.

Uniqueness

The unique structural feature of this compound is the presence of both a methyl group and a keto group on the same carbon chain, which influences its reactivity and metabolic role .

Properties

IUPAC Name

4-methyl-3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSKTZECNUVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331463
Record name beta-Ketoisocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-76-0
Record name 4-Methyl-3-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Ketoisocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-OXOPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWW4Q5U8HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.4 g) was dissolved in water (10 ml) and methyl isobutyrylacetate (manufactured by Fluka Corp., 1.44 g) was added thereto and stirred for 6 hours at room temperature. The reaction product was washed with ether and ether extraction was performed by adding a 10%-dilute sulfuric acid (4.9 g). An excess of anhydrous sodium sulfate was added to the ether extract, drying was performed thereon, and the anhydrous sodium sulfate was removed by filtering. In addition, the ether was removed using a rotary evaporator and an isobutyrylacetic acid was obtained (yield: 1 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl isobutyrylacetic acid (21 g, 132 mmol) was taken up in a 1.5M sodium hydroxide solution (15 g in 250 mL water) and stirred at room temperature over 16 h. The solution was cooled to 0° C. in an ice bath and was then acidified with 35 mL conc. Hydrochloric acid to pH 1-2. The resulting solution was saturated with sodium chloride and was then extracted with ethyl acetate (3×300 mL). The combined extracts were dried over sodium sulfate and then filtered and concentrated in vacuo to give the title compound as a clear oil (16.4 g, 95%).
Name
Ethyl isobutyrylacetic acid
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods III

Procedure details

A mixture of ethyl isobutyrylacetate (20.47 g, 129 mmol) and 1.5 M aq NaOH (250 mL) is stirred at room temperature overnight. The solution is then cooled to 0° C. and acidified to pH 1-2 by the slow addition of conc. HCl (˜35 mL). The solution is then saturated with NaCl and extracted thrice with EtOAc and once with CHCl3. The combined extracts are dried over Na2SO4 and concentrated to 14.46 g (86%) of isobutyrylacetic acid as an oil. 1H NMR (CDCl3, 300 MHz) reveals a mixture of keto and enol forms (˜4:1), in favor of the keto form. Keto form: δ 3.57 (s, 2H), 2.73 (sept, J=6.9 Hz, 1H), 1.16 (d, J=6.9 Hz, 6H) ppm. Enol form: 11.85 (s, 1H), 5.03 (s, 1H), 2.44 (sept, J=6.9 Hz, 1H), 1.10 (d, J=6.9 Hz, 6H) ppm.
Quantity
20.47 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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